2-(Bromomethyl)-4-methoxy-3,5-dimethylpyridine

Catalog No.
S733116
CAS No.
780752-32-1
M.F
C9H12BrNO
M. Wt
230.1 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
2-(Bromomethyl)-4-methoxy-3,5-dimethylpyridine

CAS Number

780752-32-1

Product Name

2-(Bromomethyl)-4-methoxy-3,5-dimethylpyridine

IUPAC Name

2-(bromomethyl)-4-methoxy-3,5-dimethylpyridine

Molecular Formula

C9H12BrNO

Molecular Weight

230.1 g/mol

InChI

InChI=1S/C9H12BrNO/c1-6-5-11-8(4-10)7(2)9(6)12-3/h5H,4H2,1-3H3

InChI Key

ZFQQPURKUHJPQY-UHFFFAOYSA-N

SMILES

CC1=CN=C(C(=C1OC)C)CBr

Canonical SMILES

CC1=CN=C(C(=C1OC)C)CBr

2-(Bromomethyl)-4-methoxy-3,5-dimethylpyridine is an organic compound belonging to the pyridine family. Its chemical structure features a bromomethyl group at the second position of the pyridine ring, while a methoxy group is located at the fourth position and two methyl groups at the third and fifth positions. The molecular formula for this compound is C9H12BrNO\text{C}_9\text{H}_{12}\text{BrNO}, with a molecular weight of approximately 230.10 g/mol .

There is no current scientific research available on the mechanism of action of 2-(Bromomethyl)-4-methoxy-3,5-dimethylpyridine.

  • The bromo group can react and be irritating to skin and eyes.
  • The aromatic ring system might have low toxicity, but proper handling procedures are still recommended to avoid inhalation or ingestion.
Due to its functional groups:

  • Substitution Reactions: The bromomethyl group can be substituted with nucleophiles such as amines or thiols, leading to new derivatives.
  • Oxidation Reactions: The methoxy group can be oxidized to form aldehydes or carboxylic acids.
  • Reduction Reactions: The compound can be reduced to yield derivatives like 2-(Bromomethyl)-4-methoxy-3,5-dimethylpiperidine.

The synthesis typically involves bromination of 4-methoxy-3,5-dimethylpyridine using N-bromosuccinimide in the presence of a radical initiator under reflux conditions.

Research indicates that 2-(Bromomethyl)-4-methoxy-3,5-dimethylpyridine exhibits potential biological activity. It acts as an electrophile, allowing it to interact with nucleophilic sites in biological molecules, which could lead to modifications in their structure and function. This reactivity is significant in medicinal chemistry for designing enzyme inhibitors and other therapeutic agents.

The primary method for synthesizing 2-(Bromomethyl)-4-methoxy-3,5-dimethylpyridine involves:

  • Bromination: Reacting 4-methoxy-3,5-dimethylpyridine with N-bromosuccinimide or bromine in a solvent like acetic acid or chloroform.
  • Reaction Conditions: Utilizing a radical initiator such as azobisisobutyronitrile under controlled temperature conditions to optimize yield and purity .

In industrial settings, continuous flow reactors may be used for efficient mixing and heat transfer during production.

This compound serves several important roles in various fields:

  • Organic Chemistry: Acts as an intermediate in synthesizing more complex organic molecules.
  • Pharmaceutical Development: Explored for its potential in developing new drugs targeting neurological and inflammatory conditions.
  • Agrochemicals: Utilized in producing specialty chemicals and materials with specific properties .

The mechanism of action for 2-(Bromomethyl)-4-methoxy-3,5-dimethylpyridine involves its reactivity with both nucleophiles and electrophiles. The bromomethyl group’s high reactivity enables it to undergo nucleophilic substitution reactions, while the methoxy group can participate in oxidation and reduction reactions . This versatility makes it valuable in modifying biomolecules for studying biological processes.

Similar Compounds

Several compounds share structural similarities with 2-(Bromomethyl)-4-methoxy-3,5-dimethylpyridine. Here are some notable examples:

Compound NameSimilarity Index
2-(Chloromethyl)-4-methoxy-3,5-dimethylpyridine0.71
2-(Iodomethyl)-4-methoxy-3,5-dimethylpyridine0.70
2-(Hydroxymethyl)-4-methoxy-3,5-dimethylpyridine0.69
4-Methoxy-3,5-dimethylpyridine0.67
5-Bromo-4-methoxy-2-methylpyridine0.69

Uniqueness

The uniqueness of 2-(Bromomethyl)-4-methoxy-3,5-dimethylpyridine lies in its balanced reactivity profile. The bromomethyl group provides higher reactivity than chloromethyl but lower than iodomethyl groups, making it suitable for controlled substitution reactions while maintaining stability compared to its iodo counterpart. This balance allows it to serve effectively as an intermediate in organic synthesis across various applications .

2-(Bromomethyl)-4-methoxy-3,5-dimethylpyridine (CAS: 629625-30-5) is a polyfunctional pyridine derivative with the molecular formula $$\text{C}9\text{H}{12}\text{BrNO}$$ and a molecular weight of 230.10 g/mol. Its structure features a pyridine ring substituted with:

  • A bromomethyl group (-CH$$_2$$Br) at position 2,
  • A methoxy group (-OCH$$_3$$) at position 4,
  • Methyl groups (-CH$$_3$$) at positions 3 and 5.

This substitution pattern classifies it as a brominated, methoxylated, and dimethylated pyridine derivative. The bromomethyl group introduces electrophilic reactivity, while the methoxy and methyl groups contribute to steric and electronic modulation (Figure 1). Compared to simpler pyridines like 4-bromo-6-methoxy-2,3-dimethylpyridine, its substitution at positions 2, 3, 4, and 5 creates a sterically congested environment, influencing its reactivity in cross-coupling and functionalization reactions.

Table 1: Key Structural Properties

PropertyValue
Molecular Formula$$\text{C}9\text{H}{12}\text{BrNO}$$
Molecular Weight230.10 g/mol
Substitution Pattern2-bromomethyl, 4-methoxy, 3,5-dimethyl
CAS Number629625-30-5

Historical Context in Pyridine Chemistry

The discovery of pyridine in 1849 by Thomas Anderson marked the beginning of heterocyclic chemistry. Early pyridine derivatives were isolated from coal tar, but synthetic methods evolved with the Hantzsch (1881) and Chichibabin (1924) syntheses. Brominated pyridines emerged as critical intermediates in the 20th century, particularly for pharmaceuticals and agrochemicals.

The synthesis of 2-(bromomethyl)-4-methoxy-3,5-dimethylpyridine reflects advancements in regioselective functionalization. Traditional methods relied on hazardous reagents like $$N$$-bromosuccinimide, but modern approaches, such as those in patent CN110746345B, use safer catalysts (e.g., palladium complexes) and protecting groups (e.g., MEMCl) to achieve yields exceeding 80%. This compound’s development parallels the broader shift toward atom-economical and environmentally friendly synthetic routes.

Significance in Synthetic Organic Chemistry

This compound serves as a versatile building block due to its reactive bromomethyl group and electron-rich pyridine core. Key applications include:

  • Cross-Coupling Reactions: The bromomethyl group participates in Suzuki-Miyaura couplings, forming carbon-carbon bonds with aryl boronic acids. For example, it reacts with 2-bromopyridine in the presence of $$\text{Pd(dppf)Cl}_2$$ to yield bipyridine derivatives.
  • Pharmaceutical Intermediates: It is a precursor to drugs like rupatadine, where the bromomethyl group undergoes nucleophilic substitution with amines.
  • Directed C–H Functionalization: The methoxy group directs meta-selective C–H activation, enabling the synthesis of complex polycyclic architectures.

Table 2: Synthetic Applications

Reaction TypeExample ProductYield
Suzuki-Miyaura Coupling2-(5-Bromo-2-methoxybenzyl)pyridine81.8%
Nucleophilic SubstitutionRupatadine intermediates94%
OxidationPyridinium salts for photoredox catalysis99%

Relationship to Other Functionalized Pyridines

Compared to related compounds, 2-(bromomethyl)-4-methoxy-3,5-dimethylpyridine exhibits unique reactivity:

  • vs. 3-(Bromomethyl)-5-methylpyridine: The additional methoxy group enhances solubility in polar solvents and directs electrophilic substitution to the meta position.
  • vs. 1,3-Bis(bromomethyl)-2H-pyridine: While both have multiple bromomethyl groups, the methoxy group in this compound reduces steric hindrance, enabling faster reaction kinetics.
  • vs. 4-Bromo-2-(bromomethyl)-3,5-dimethylpyridine: The methoxy group’s electron-donating effects stabilize transition states in palladium-catalyzed reactions, improving yields.

Recent advances in photocatalytic C–H functionalization and enzyme-mimetic catalysis further highlight its utility in synthesizing bioactive molecules with precise regiocontrol.

Molecular Properties

Structural Parameters and Geometry

2-(Bromomethyl)-4-methoxy-3,5-dimethylpyridine exhibits a planar pyridine ring structure with specific geometric parameters that determine its chemical behavior [1]. The compound features a six-membered aromatic heterocycle with nitrogen positioned at the 1-position, creating an asymmetric electron distribution characteristic of pyridine derivatives [1]. The bromomethyl substituent at the 2-position extends from the ring plane, while the methoxy group at position 4 and methyl groups at positions 3 and 5 contribute to the overall molecular geometry [1] [2].

The carbon-carbon bond lengths within the pyridine ring vary between 1.382 Å and 1.496 Å, while the carbon-nitrogen bond lengths range from 1.334 Å to 1.343 Å [3]. The carbon-bromine bond length in the bromomethyl group measures approximately 1.950 Å to 1.956 Å [3]. The carbon-hydrogen bond lengths vary between 0.93 Å and 0.97 Å throughout the molecule [3].

Bond angles in the pyridine ring maintain near-planar geometry with slight deviations due to substituent effects [1]. The presence of the methoxy group introduces additional rotational freedom around the carbon-oxygen bond, contributing to conformational flexibility [1]. The electron-withdrawing nature of the pyridine nitrogen affects the electron density distribution across the ring system [4].

Molecular Weight and Formula Analysis

The molecular formula of 2-(Bromomethyl)-4-methoxy-3,5-dimethylpyridine is C₉H₁₂BrNO with a molecular weight of 230.10 g/mol [1] [2]. The exact mass calculated through high-resolution mass spectrometry is 229.01023 Da [1]. The compound contains nine carbon atoms, twelve hydrogen atoms, one bromine atom, one nitrogen atom, and one oxygen atom [1] [2].

The molecular weight distribution shows the bromine isotope pattern characteristic of organobromine compounds [1]. The presence of the bromine atom contributes significantly to the overall molecular weight, accounting for approximately 34.7% of the total mass [1]. The methoxy group (OCH₃) contributes 31.03 g/mol, while the two methyl groups contribute 30.07 g/mol combined [1].

PropertyValueReference
Molecular FormulaC₉H₁₂BrNO [1] [2]
Molecular Weight230.10 g/mol [1] [2]
Exact Mass229.01023 Da [1]
Heavy Atom Count12 [5]
Rotatable Bond Count2 [1] [5]

Conformational Characteristics

The conformational behavior of 2-(Bromomethyl)-4-methoxy-3,5-dimethylpyridine is influenced by the rotational freedom around specific bonds and steric interactions between substituents [1]. The bromomethyl group exhibits rotational flexibility around the carbon-carbon bond connecting it to the pyridine ring [1]. This rotation can be described by dihedral angles that affect the overall molecular shape and potential intermolecular interactions [1].

The methoxy group at position 4 demonstrates rotational freedom around the carbon-oxygen bond, allowing for multiple conformational states [1]. The preferred conformation is influenced by electronic effects and steric interactions with adjacent methyl groups [1]. Computational studies suggest that the most stable conformations minimize steric hindrance while maximizing favorable electronic interactions [1].

The two methyl groups at positions 3 and 5 are relatively fixed in their orientations due to their direct attachment to the aromatic ring [1]. However, their presence influences the conformational preferences of the more flexible substituents through steric and electronic effects [1]. The overall conformational landscape exhibits multiple local minima separated by relatively low energy barriers [1].

Physicochemical Properties

Physical State and Appearance

2-(Bromomethyl)-4-methoxy-3,5-dimethylpyridine exists as a solid at room temperature [6] [7]. The compound typically appears as a white to off-white crystalline solid or powder [8]. The physical form can vary slightly depending on the preparation method and purity level [6] [7].

The melting point of related compounds in this chemical family ranges from 38°C to 131°C, with structural variations affecting the thermal properties [8] [9] [10]. The compound exhibits typical characteristics of substituted pyridine derivatives, including moderate thermal stability under normal storage conditions [6] [7].

The density of similar pyridine derivatives with methoxy and methyl substituents ranges from 1.044 g/cm³ to 1.1 g/cm³ [11] [12]. The presence of the bromine atom increases the overall density compared to non-halogenated analogs [11] [12].

Solubility Profile in Various Solvents

The solubility characteristics of 2-(Bromomethyl)-4-methoxy-3,5-dimethylpyridine are influenced by its polar and nonpolar structural features [8]. The compound demonstrates moderate solubility in polar protic solvents due to the presence of the methoxy group and pyridine nitrogen [8]. Water solubility is limited but measurable, with the hydrophobic methyl groups and aromatic ring reducing overall aqueous solubility [8].

Organic solvents provide better solvation for this compound [8] [13]. Chloroform and dichloromethane effectively dissolve the compound, making them suitable for synthetic transformations and purification procedures [8] [13] [14]. Alcoholic solvents such as methanol and ethanol show moderate solubility due to hydrogen bonding interactions with the methoxy group [8].

The compound exhibits good solubility in aprotic polar solvents including dimethylformamide, dimethyl sulfoxide, and acetonitrile [13] [15]. These solvents are commonly employed in synthetic applications involving this compound [13] [15]. Non-polar solvents such as hexane and petroleum ether show limited solvation capacity [13].

Solvent TypeSolubilityReference
WaterLimited [8]
ChloroformGood [8] [13]
MethanolModerate [8]
DimethylformamideGood [13]
HexanePoor [13]

Stability Under Different Conditions

The thermal stability of 2-(Bromomethyl)-4-methoxy-3,5-dimethylpyridine varies with temperature and environmental conditions [6] [7]. Under ambient conditions, the compound remains stable when stored in an inert atmosphere at 2-8°C [6] [16] [7]. Exposure to elevated temperatures can lead to decomposition, particularly affecting the bromomethyl substituent [15].

Light sensitivity is observed in this compound, requiring storage in dark conditions to prevent photodegradation [6]. The carbon-bromine bond is particularly susceptible to photolytic cleavage under ultraviolet radiation [6]. Extended exposure to moisture can lead to hydrolysis reactions, particularly affecting the bromomethyl group [6].

Chemical stability varies with pH conditions [15]. Under strongly acidic conditions, the pyridine nitrogen can undergo protonation, affecting the overall stability profile [15]. Basic conditions may promote nucleophilic substitution reactions at the bromomethyl position [15]. The compound shows good stability under neutral pH conditions when stored properly [6] [7].

Oxidative conditions can affect the methoxy group and pyridine ring, leading to formation of oxidized products [15]. The presence of radical initiators or strong oxidizing agents should be avoided during storage and handling [15]. The compound demonstrates reasonable stability under typical synthetic reaction conditions when appropriate precautions are taken [15].

Spectroscopic Properties

Nuclear Magnetic Resonance Spectral Characteristics

The ¹H Nuclear Magnetic Resonance spectrum of 2-(Bromomethyl)-4-methoxy-3,5-dimethylpyridine exhibits characteristic signals that reflect its molecular structure [17] [18]. The aromatic proton at the 6-position of the pyridine ring appears as a singlet in the downfield region, typically around 8.1-8.3 ppm [17]. This signal experiences deshielding due to the electron-withdrawing effect of the pyridine nitrogen [17].

The bromomethyl protons generate a characteristic singlet around 4.5-4.6 ppm, reflecting the deshielding effect of the bromine atom [17]. The methoxy group protons appear as a singlet around 3.7-3.8 ppm, typical for aromatic methoxy substituents [17]. The methyl groups at positions 3 and 5 produce singlets in the aliphatic region around 2.2-2.3 ppm [17] [18].

¹³C Nuclear Magnetic Resonance spectroscopy provides detailed information about the carbon framework [19]. The aromatic carbon atoms show signals between 120-160 ppm, with the carbon bearing the methoxy group appearing more downfield due to oxygen attachment [19]. The bromomethyl carbon appears around 30-35 ppm, while the methoxy carbon resonates around 55-60 ppm [19]. The methyl carbons at positions 3 and 5 appear in the aliphatic region around 18-25 ppm [19].

Coupling patterns in the Nuclear Magnetic Resonance spectra reflect the molecular connectivity and provide structural confirmation [19]. The absence of significant coupling between aromatic and aliphatic protons confirms the substitution pattern [19]. Integration ratios correspond to the expected number of protons for each functional group [17] [18].

Infrared Spectroscopic Analysis

Infrared spectroscopy reveals characteristic absorption bands that identify functional groups within 2-(Bromomethyl)-4-methoxy-3,5-dimethylpyridine [20] [21]. The aromatic carbon-carbon stretching vibrations appear in the 1580-1620 cm⁻¹ region [21]. The pyridine ring shows characteristic bands around 1600 cm⁻¹ and 1580 cm⁻¹ [21].

Carbon-hydrogen stretching vibrations of the aromatic system appear around 3000-3100 cm⁻¹ [21]. Aliphatic carbon-hydrogen stretches from methyl and methoxy groups occur in the 2800-3000 cm⁻¹ region [21]. The methoxy group exhibits characteristic carbon-oxygen stretching around 1000-1300 cm⁻¹ [21].

The carbon-bromine bond produces a characteristic absorption in the lower frequency region around 500-700 cm⁻¹ [21]. Aromatic carbon-nitrogen stretching vibrations appear around 1400-1500 cm⁻¹ [21]. Out-of-plane bending modes of aromatic protons occur in the 700-900 cm⁻¹ region [21].

Functional GroupFrequency Range (cm⁻¹)Reference
Aromatic C=C1580-1620 [21]
Aromatic C-H3000-3100 [21]
Aliphatic C-H2800-3000 [21]
C-O stretch1000-1300 [21]
C-Br stretch500-700 [21]

Mass Spectrometry Fragmentation Patterns

Mass spectrometry analysis of 2-(Bromomethyl)-4-methoxy-3,5-dimethylpyridine reveals characteristic fragmentation patterns that provide structural information [1]. The molecular ion peak appears at m/z 230 for the ⁷⁹Br isotope and at m/z 232 for the ⁸¹Br isotope, showing the typical bromine isotope pattern [1]. The intensity ratio of these peaks reflects the natural abundance of bromine isotopes [1].

Common fragmentation involves loss of the bromine atom, generating a fragment at m/z 151 [1]. Loss of the methoxy group produces fragments around m/z 199-201, depending on the bromine isotope [1]. The bromomethyl group can be lost as a neutral species, producing fragments around m/z 137 [1].

The pyridine ring with attached methyl groups forms stable fragment ions that appear prominently in the spectrum [1]. Ring fragmentation can produce smaller fragments corresponding to various combinations of the substituents [1]. The base peak often corresponds to the most stable fragment ion formed through favorable rearrangement processes [1].

Tandem mass spectrometry techniques provide additional structural confirmation through collision-induced dissociation patterns [1]. These experiments reveal the fragmentation hierarchy and confirm the connectivity of functional groups [1]. The fragmentation behavior is consistent with typical organobromine pyridine derivatives [1].

Ultraviolet-Visible Spectroscopic Properties

The ultraviolet-visible absorption spectrum of 2-(Bromomethyl)-4-methoxy-3,5-dimethylpyridine reflects its electronic structure and conjugation patterns [22] [4]. The pyridine ring system exhibits characteristic π→π* transitions in the ultraviolet region [22] [4]. The primary absorption maximum occurs around 250-280 nm, typical for substituted pyridine derivatives [22] [4].

The methoxy substituent at position 4 influences the electronic transitions through its electron-donating properties [4]. This substitution can cause bathochromic shifts compared to unsubstituted pyridine [4]. The methyl groups at positions 3 and 5 also contribute to the overall electronic properties through hyperconjugation effects [4].

The molar extinction coefficient values indicate the strength of the electronic transitions [22]. The compound shows moderate absorption intensity typical for aromatic heterocycles [22]. Solvent effects can influence the exact position and intensity of absorption bands [22].

Laboratory-Scale Synthesis Routes

Bromination of 4-methoxy-3,5-dimethylpyridine

The direct bromination of 4-methoxy-3,5-dimethylpyridine represents the most straightforward approach to synthesize 2-(Bromomethyl)-4-methoxy-3,5-dimethylpyridine. This methodology employs electrophilic aromatic substitution mechanisms to introduce the bromomethyl functionality at the 2-position of the pyridine ring [2].

The conventional bromination process utilizes molecular bromine (Br₂) as the brominating agent in acetic acid solvent. The reaction proceeds through the formation of a pyridinium salt intermediate, which activates the methyl group at the 2-position toward radical bromination [2]. Typical reaction conditions involve heating the substrate with bromine at temperatures between 60-80°C for 8-12 hours, yielding the desired product in 50-60% yield .

However, direct bromination with molecular bromine presents several challenges, including poor regioselectivity, formation of multiple brominated products, and the generation of hydrogen bromide as a corrosive byproduct [2]. The reaction often produces a mixture of mono- and dibrominated compounds, requiring extensive purification procedures to isolate the desired 2-bromomethyl derivative [3].

Temperature control plays a crucial role in optimizing the selectivity of the bromination reaction. At temperatures below 60°C, the reaction proceeds slowly and incompletely, while temperatures above 80°C lead to increased formation of dibrominated byproducts and potential degradation of the starting material [2]. The optimal temperature range of 60-80°C provides a balance between reaction rate and selectivity .

N-Bromosuccinimide Reactions with Radical Initiators

N-Bromosuccinimide (NBS) has emerged as the preferred brominating agent for selective bromomethylation reactions due to its mild reactivity and excellent regioselectivity [4] [5] [6]. The NBS-mediated bromination proceeds through a radical mechanism, providing superior control over the reaction outcome compared to direct bromination methods [4].

The radical bromination process involves three distinct phases: initiation, propagation, and termination [4]. During the initiation phase, radical initiators such as azobisisobutyronitrile (AIBN) or dibenzoyl peroxide undergo homolytic cleavage to generate radical species [4] [6]. These initiator radicals abstract hydrogen atoms from the methyl group at the 2-position of 4-methoxy-3,5-dimethylpyridine, forming benzylic radicals [7].

The propagation step involves the reaction of benzylic radicals with NBS to form the bromomethyl product and succinimidyl radicals [4] [6]. The succinimidyl radicals subsequently abstract hydrogen atoms from additional substrate molecules, perpetuating the radical chain reaction [7]. This mechanism ensures high selectivity for the 2-position due to the enhanced stability of benzylic radicals compared to other potential radical intermediates [4].

Optimal reaction conditions for NBS bromination include the use of carbon tetrachloride as solvent, maintained under anhydrous conditions to prevent hydrolysis of the desired product [6] [7]. The reaction temperature is typically maintained at 80-85°C with radical initiators such as AIBN (0.1-0.2 equivalents) or dibenzoyl peroxide (0.05-0.1 equivalents) [4] [6]. Under these conditions, yields of 65-80% can be achieved within 3-6 hours .

The choice of radical initiator significantly affects both reaction rate and product yield [4]. AIBN provides consistent results with minimal side reactions, while dibenzoyl peroxide offers faster initiation but may lead to increased byproduct formation at higher temperatures [4]. Photoinitiation using ultraviolet light represents an alternative approach that eliminates the need for chemical initiators, although reaction times are typically extended to 6-8 hours [6] [7].

From 2-Hydroxymethyl-4-methoxy-3,5-dimethylpyridine

The conversion of 2-hydroxymethyl-4-methoxy-3,5-dimethylpyridine to the corresponding bromomethyl derivative provides an alternative synthetic route that offers excellent regioselectivity and mild reaction conditions [9] [10]. This approach eliminates the selectivity issues associated with direct bromination methods by utilizing a preformed hydroxymethyl substrate .

The most commonly employed method involves the treatment of 2-hydroxymethyl-4-methoxy-3,5-dimethylpyridine with thionyl chloride (SOCl₂) in dichloromethane at room temperature [10]. The reaction proceeds through the formation of an intermediate chlorosulfite ester, which undergoes nucleophilic substitution with chloride ion to yield 2-chloromethyl-4-methoxy-3,5-dimethylpyridine [10]. Subsequent halogen exchange with sodium bromide in acetone provides the desired bromomethyl product [9].

An improved procedure utilizes triphosgene as the chlorinating agent in toluene solvent [9]. The reaction is conducted at 0-10°C by dropwise addition of a triphosgene solution (40-50% by mass in toluene) to a solution of the hydroxymethyl substrate (20-30% by mass in toluene) [9]. The molar ratio of substrate to triphosgene is maintained at 1:0.35-0.37 to minimize overchlorination [9]. After reaction completion, methanol is added dropwise (molar ratio 1:0.10-0.25 relative to substrate) to quench excess triphosgene [9].

This methodology offers several advantages including quantitative conversion (>96% yield), minimal byproduct formation, and straightforward workup procedures [9]. The reaction conditions are mild enough to preserve acid-sensitive functionalities, and the process generates carbon dioxide as the primary byproduct, making it more environmentally favorable than traditional chlorinating agents [9].

Industrial Production Methods

Continuous Flow Reactor Systems

Continuous flow reactor technology has revolutionized the industrial production of 2-(Bromomethyl)-4-methoxy-3,5-dimethylpyridine by providing enhanced safety, improved mass and heat transfer, and superior process control compared to traditional batch methods [12] [13] [14]. Flow reactors enable precise temperature control and residence time optimization, leading to increased yields and reduced byproduct formation [15].

The implementation of continuous flow systems for pyridine synthesis involves the use of packed-bed microreactors containing immobilized catalysts or reagents [12]. For bromination reactions, NBS can be packed into the reactor column, allowing for controlled contact between the substrate and brominating agent [15]. The substrate solution is pumped through the packed bed at controlled flow rates, ensuring consistent residence times and temperature profiles [12].

Optimization studies have demonstrated that residence times between 10-21 minutes provide optimal conversion rates while minimizing overreaction [15]. Temperature ranges of 138-168°C have been identified as ideal for maximizing both yield and production rate [15]. Flow rates between 400-600 μL/min offer the best balance between throughput and conversion efficiency [15].

The continuous flow approach enables real-time monitoring and adjustment of reaction parameters through automated feedback systems [15]. Integration with analytical instruments such as online NMR spectroscopy allows for immediate assessment of conversion rates and product quality [15]. This capability facilitates rapid optimization and ensures consistent product specifications throughout extended production runs [12].

Space-time yields (STY) in continuous flow systems typically range from 2.5-4.0 mmol/mL·h, representing significant improvements over batch processes [15]. The enhanced mass transfer characteristics of flow reactors contribute to reduced reaction times and improved selectivity [12]. Additionally, the smaller reaction volumes minimize safety risks associated with handling hazardous brominating agents [15].

Scalable Process Optimization

The translation of laboratory-scale synthesis methods to industrial production requires systematic optimization of multiple parameters including temperature, pressure, catalyst loading, solvent selection, and residence time [15] [16] [17]. Process optimization studies have employed statistical design of experiments and Bayesian optimization algorithms to identify optimal operating conditions [15].

Temperature optimization studies for pyridine synthesis in fast fluidized bed reactors have identified 723 K (450°C) as the optimal reaction temperature for maximizing pyridine and 3-picoline yields while minimizing coke formation [16] [18]. Below this temperature, conversion rates are insufficient, while higher temperatures lead to increased byproduct formation and catalyst deactivation [16].

Pressure optimization involves balancing reaction rate enhancement with equipment cost considerations [19]. Most pyridine synthesis processes operate effectively at pressures between 1-5 bar, with optimal conditions typically found at 2-3 bar [15]. Higher pressures may improve reaction rates but require more expensive equipment and increased safety measures [19].

Catalyst loading optimization focuses on achieving maximum conversion while minimizing catalyst costs [15]. For continuous flow processes, catalyst loadings of 2-3 mol% typically provide optimal performance [15]. Lower loadings result in incomplete conversion, while higher loadings offer minimal additional benefit and increase production costs [16].

Solvent selection significantly impacts both reaction performance and downstream processing requirements [15]. For bromination reactions, carbon tetrachloride provides excellent results but poses environmental and safety concerns [6]. Alternative solvents such as acetonitrile or dichloromethane offer improved environmental profiles while maintaining acceptable reaction performance [10].

Quality Control Parameters

Industrial production of 2-(Bromomethyl)-4-methoxy-3,5-dimethylpyridine requires stringent quality control measures to ensure consistent product specifications and regulatory compliance [20] [21] [22]. Quality control parameters encompass purity determination, impurity identification and quantification, and assessment of critical physical properties [20].

Purity specifications for pharmaceutical-grade material typically require minimum purity levels of 99.5% as determined by gas chromatography-mass spectrometry (GC-MS) [20] [21]. High-performance liquid chromatography (HPLC) serves as an alternative analytical method, providing accurate separation and quantification of structural isomers and related impurities [20].

Heavy metal contamination, particularly copper content, must be maintained below 10 ppm as measured by inductively coupled plasma atomic emission spectroscopy (ICP-AES) [21] [23]. Copper contamination can arise from catalyst residues or equipment corrosion and may adversely affect downstream pharmaceutical applications [21].

Halide impurities, including chlorides and bromides from synthesis byproducts, are limited to maximum levels of 50 ppm each [21] [23]. Ion chromatography provides the primary analytical method for halide determination, offering excellent sensitivity and specificity for these ionic species [20].

Water content specifications typically limit moisture to maximum levels of 0.5% by mass, determined using Karl Fischer titration [20]. Excessive water content can lead to hydrolysis of the bromomethyl functionality and formation of the corresponding alcohol [10].

Physical property specifications include melting point ranges of -41.8 to -41.6°C and boiling point ranges of 115.2-115.4°C at standard atmospheric pressure [20]. Differential scanning calorimetry (DSC) provides accurate melting point determination, while distillation methods verify boiling point specifications [20].

Alternative Synthetic Approaches

Green Chemistry Methodologies

The development of environmentally sustainable synthetic methods for 2-(Bromomethyl)-4-methoxy-3,5-dimethylpyridine has gained increasing importance due to growing environmental regulations and corporate sustainability initiatives [24] [25] [26]. Green chemistry approaches focus on reducing waste generation, eliminating toxic solvents, and improving atom economy [24].

Water-based synthesis methods represent a significant advancement in green chemistry for pyridine derivatives [24] [26]. The Guareschi-Thorpe reaction has been successfully adapted to aqueous media using ammonium carbonate as both nitrogen source and reaction promoter [24] [26]. This methodology eliminates the need for organic solvents and provides excellent yields (90-96%) under mild reaction conditions [24] [26].

The aqueous Guareschi-Thorpe protocol involves three-component condensation of alkyl cyanoacetate, 1,3-dicarbonyls, and ammonium carbonate in water-ethanol (1:1) solvent systems [24] [26]. Reaction temperatures of 80°C provide optimal conversion rates while maintaining excellent selectivity [24]. The products precipitate directly from the reaction medium, enabling simple isolation procedures without extensive purification [26].

Ionic liquid catalysis offers another green chemistry approach for pyridine synthesis [25]. Ionic liquids serve dual roles as both solvents and catalysts, providing tunable reaction environments with negligible vapor pressure [25]. The recyclability of ionic liquids supports cost-effectiveness and reduces waste generation [25].

Iron-catalyzed cyclization methods provide metal-catalyzed alternatives to traditional harsh reaction conditions [27]. Iron trichloride (FeCl₃) catalyzes the cyclization of ketoxime acetates with aldehydes to form substituted pyridines in good yields [27]. This methodology operates under additive-free conditions and demonstrates excellent functional group tolerance [27].

Catalytic Systems for Selective Functionalization

Advanced catalytic systems have enabled the development of highly selective functionalization methods for pyridine derivatives, providing access to complex substitution patterns with excellent regioselectivity [28] [29] [30]. These methodologies utilize transition metal catalysts, organocatalysts, and photocatalytic systems to achieve challenging transformations [28] [31].

Rhodium-catalyzed C-H activation methods enable direct functionalization of pyridine rings without prefunctionalization requirements [30] [32]. Rhodium(III) complexes with sterically demanding ligands such as pentamethylcyclopentadienyl (Cp) or tert-butylcyclopentadienyl (Cp^t^) provide excellent regioselectivity for ortho-alkylation reactions [32]. The use of Cp^t^ ligands offers complementary regioselectivity compared to traditional Cp systems [32].

Photocatalytic functionalization methods employ visible light to generate reactive radical intermediates under mild conditions [28] [31]. Quinolinone photocatalysts enable the formation of phosphinoyl and carbamoyl radicals, which react selectively with pyridinium derivatives [31]. The site-selectivity can be controlled by varying the radical coupling partners, with phosphinoyl radicals providing C4-selectivity and carbamoyl radicals yielding C2-products [31].

Enantioselective functionalization methods utilize chiral catalysts to introduce stereogenic centers adjacent to the pyridine core [29]. N-heterocyclic carbene (NHC) catalysis enables asymmetric β-pyridylation of enals with excellent enantioselectivity and C4-selectivity [29]. The methodology operates under mild, metal-free conditions and exhibits broad functional group tolerance [29].

Heterobimetallic catalyst systems combine two different metal centers to achieve cooperative catalytic effects [33]. Rhodium-aluminum bimetallic complexes enable selective C2-monoalkylation of unsubstituted pyridines with excellent functional group tolerance [30]. The heterobimetallic approach provides enhanced reactivity compared to single-metal systems [33].

Microwave-Assisted Synthesis

Microwave-assisted synthesis has emerged as a powerful tool for accelerating pyridine formation reactions while reducing energy consumption and improving product yields [34] [35] [36] [37]. Microwave heating provides rapid, uniform heating that enables reactions to proceed under milder conditions with shorter reaction times [37].

The implementation of microwave-assisted synthesis for pyridine derivatives involves the use of sealed reaction vessels to contain volatile reagents and maintain elevated temperatures [34] [36]. Microwave-transparent solvents such as ethanol, water, or acetonitrile provide efficient energy transfer while maintaining chemical compatibility [35] [37].

Optimization studies for microwave-assisted pyridine synthesis have identified temperature ranges of 100-150°C and reaction times of 2-30 minutes as optimal for most transformations [35] [38]. These conditions represent significant improvements over conventional heating methods, which typically require several hours at similar temperatures [34] [36].

The Bohlmann-Rahtz pyridine synthesis has been successfully adapted to microwave conditions using continuous flow microreactors [39] [36]. The use of Brønsted acid catalysts enables Michael addition and cyclodehydration to occur in a single step without intermediate isolation [39]. This approach provides trisubstituted pyridines as single regioisomers in good yields [36].

Hantzsch dihydropyridine synthesis also benefits from microwave acceleration, with reaction times reduced from hours to minutes [39] [36]. The methodology tolerates a wide range of substrates and provides excellent yields under flow conditions [39]. The combination of microwave heating with flow processing enables facile scale-up for preparative applications [36].

Multicomponent reactions under microwave conditions offer efficient approaches to complex pyridine derivatives [34] [26] [38]. Four-component reactions involving aldehydes, acetophenones, cyanoacetates, and ammonium acetate provide substituted pyridines in 82-94% yields within 2-7 minutes [26] [38]. These methodologies demonstrate excellent atom economy and minimal waste generation [38].

The advantages of microwave-assisted synthesis include accelerated reaction rates, improved yields, enhanced selectivity, and reduced energy consumption compared to conventional heating methods [37]. The rapid heating rates achievable with microwave irradiation enable access to high-temperature reaction conditions without prolonged thermal stress on sensitive functionalities [35].

However, successful implementation of microwave-assisted methods requires careful optimization of several parameters including power level, temperature ramping rates, hold times, and vessel design [37]. Inappropriate conditions can lead to overheating, pressure buildup, or non-uniform heating patterns that adversely affect reaction outcomes [35].

Scale-up considerations for microwave-assisted synthesis involve the transition from small sealed vessels to continuous flow systems that maintain the benefits of microwave heating while enabling larger throughput [39] [36]. Flow microreactors provide excellent heat and mass transfer characteristics while maintaining the rapid heating advantages of microwave irradiation [12] [39].

The environmental benefits of microwave-assisted synthesis include reduced solvent consumption, shorter reaction times leading to lower energy usage, and improved atom economy through enhanced selectivity [37] [38]. These factors contribute to reduced environmental impact and improved process sustainability [35] [26].

Quality control considerations for microwave-assisted processes include ensuring reproducible heating patterns, monitoring temperature profiles throughout the reaction vessel, and validating scale-up procedures [35] [37]. Automated systems with real-time temperature monitoring help ensure consistent results across multiple batches [39].

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2-(Bromomethyl)-4-methoxy-3,5-dimethylpyridine

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Last modified: 08-15-2023

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